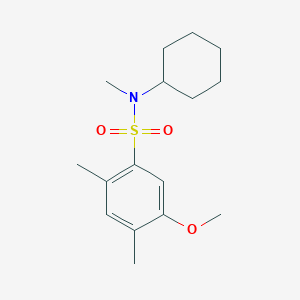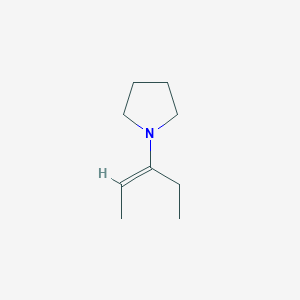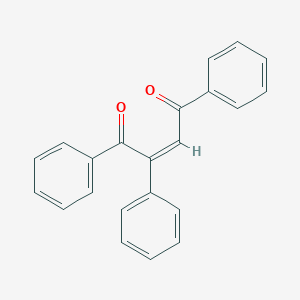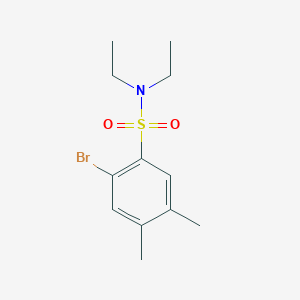![molecular formula C19H18N2O5 B225760 4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid, commonly known as PIPAC, is a novel molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isophthalic acid derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The precise mechanism of action of PIPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PIPAC has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. PIPAC also interacts with neurotransmitter receptors such as dopamine and serotonin, which are implicated in the pathogenesis of neuropsychiatric disorders.
Biochemical and Physiological Effects
PIPAC has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. PIPAC also modulates the expression of various genes involved in inflammation, angiogenesis, and cell survival. In animal models, PIPAC has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PIPAC is its versatility in terms of its potential therapeutic applications. PIPAC has shown promising results in various disease models, indicating its potential as a multi-targeted drug. Another advantage of PIPAC is its relatively simple synthesis method and high yield. However, there are some limitations to using PIPAC in lab experiments. One limitation is the lack of extensive toxicity studies, which are necessary to determine the safety of PIPAC for human use. Another limitation is the need for further optimization of the synthesis method to improve the purity and yield of the product.
Direcciones Futuras
There are several future directions for research on PIPAC. One direction is to investigate the potential of PIPAC as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to explore the use of PIPAC as a diagnostic tool for detecting specific biomarkers in biological samples. Additionally, future research should focus on optimizing the synthesis method of PIPAC to improve the purity and yield of the product. Finally, studies on the toxicity and pharmacokinetics of PIPAC are necessary to determine its safety and efficacy for human use.
Conclusion
In conclusion, PIPAC is a novel molecule with promising therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have several biochemical and physiological effects. While there are some limitations to using PIPAC in lab experiments, its versatility and potential make it an exciting topic for future research.
Métodos De Síntesis
The synthesis of PIPAC involves the reaction of isophthalic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of PIPAC, which can be purified by recrystallization or column chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
PIPAC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer activities in vitro and in vivo. PIPAC is also being investigated for its use as a diagnostic tool for detecting specific biomarkers in biological samples.
Propiedades
Nombre del producto |
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid |
|---|---|
Fórmula molecular |
C19H18N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-(4-phenylpiperazine-1-carbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c22-17(15-7-6-13(18(23)24)12-16(15)19(25)26)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,23,24)(H,25,26) |
Clave InChI |
MISHZJJICXGDAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















